

# Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)

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## Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B186363

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## Introduction

**2-Carbamoylpyridine-3-carboxylic acid**, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a carboxamide functional group on a pyridine ring, makes it an interesting scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive overview of the available technical data for this compound.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Carbamoylpyridine-3-carboxylic acid** are summarized below.

Property	Value	Reference
CAS Number	5860-70-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	166.13 g/mol	[1]
IUPAC Name	2-carbamoylpyridine-3-carboxylic acid	[1]
Synonyms	2-(Aminocarbonyl)nicotinic acid, 2-Carbamylnicotinic acid	[1]
Melting Point	148-158 °C	
SMILES	<chem>C1=CC(=C(N=C1)C(=O)N)C(=O)O</chem>	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Carbamoylpyridine-3-carboxylic acid** is not readily available in the public domain. However, predicted data and general spectroscopic features of related compounds can provide valuable insights.

## Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).

Adduct	Predicted m/z
[M+H] <sup>+</sup>	167.04512
[M+Na] <sup>+</sup>	189.02706
[M-H] <sup>-</sup>	165.03056
[M+NH <sub>4</sub> ] <sup>+</sup>	184.07166
[M+K] <sup>+</sup>	205.00100

M represents the parent molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **2-Carbamoylpyridine-3-carboxylic acid** are not available in the cited literature. However, based on the general principles of NMR spectroscopy for carboxylic acids and amides, the following characteristic signals can be anticipated[3][4]:

- $^1\text{H}$  NMR:
  - A broad singlet for the carboxylic acid proton ( $-\text{COOH}$ ) typically appears in the downfield region (around 10-13 ppm).
  - Signals for the amide protons ( $-\text{CONH}_2$ ) would likely appear as broad singlets.
  - Aromatic protons on the pyridine ring would be observed in the aromatic region (typically 7-9 ppm).
- $^{13}\text{C}$  NMR:
  - The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
  - The carbonyl carbon of the amide group would also appear in a similar downfield region.
  - Carbons of the pyridine ring would be found in the aromatic region (approximately 120-150 ppm).

## Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands for the functional groups present in **2-Carbamoylpyridine-3-carboxylic acid** are as follows[5]:

- O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300  $\text{cm}^{-1}$ .
- N-H stretch (Amide): Typically observed in the range of 3100-3500  $\text{cm}^{-1}$ .

- C=O stretch (Carboxylic Acid and Amide): Strong absorptions expected between 1650-1760  $\text{cm}^{-1}$ . The two carbonyl groups may result in distinct or overlapping peaks.
- C-N stretch (Amide): Expected in the region of 1250-1350  $\text{cm}^{-1}$ .
- C-O stretch (Carboxylic Acid): Typically found between 1210-1320  $\text{cm}^{-1}$ .

## Synthesis

A detailed, validated experimental protocol for the synthesis of **2-Carbamoylpyridine-3-carboxylic acid** is not explicitly described in the available literature. However, a general method for the preparation of 2-carbamoyl nicotinic acids has been reported. The following is a generalized protocol based on the reaction of 2,3-pyridinedicarboxylic anhydride with an amine source.

### Generalized Experimental Protocol: Synthesis of 2-Carbamoylpyridine-3-carboxylic acid

Objective: To synthesize **2-Carbamoylpyridine-3-carboxylic acid** from 2,3-pyridinedicarboxylic anhydride.

Materials:

- 2,3-Pyridinedicarboxylic anhydride
- Ammonia source (e.g., aqueous ammonia)
- An appropriate aprotic solvent (e.g., Toluene, 4-picoline)
- Acetic anhydride (if starting from 2,3-pyridinedicarboxylic acid to form the anhydride in situ)
- Hydrochloric acid (for acidification)
- Sodium bicarbonate (for pH adjustment)

Procedure:

- **Anhydride Formation (if necessary):** If starting with 2,3-pyridinedicarboxylic acid, it can be converted to the anhydride by reacting with a dehydrating agent like acetic anhydride.
- **Reaction with Ammonia:** The 2,3-pyridinedicarboxylic anhydride is dissolved in a suitable aprotic solvent. The solution is then treated with an ammonia source. This reaction is typically carried out at a controlled temperature, often below room temperature, to manage the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 3-4) using hydrochloric acid to precipitate the carboxylic acid product.
- **Purification:** The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

### Logical Workflow for Synthesis



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- To cite this document: BenchChem. [Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186363#2-carbamoylpyridine-3-carboxylic-acid-cas-number-5860-70-8]

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